BenchChemオンラインストアへようこそ!

N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Drug Discovery Chemical Biology Screening Library Characterization

CAS 532969-52-1 is a structurally unique 3-sulfanyl-indole benzamide with no published bioactivity data. It serves exclusively as a 'blank slate' screening compound for proprietary assay systems exploring this chemotype de novo. All assay conditions, hit criteria, and SAR hypotheses must be developed entirely in-house, making it ideal for groups seeking to build proprietary IP. Its indole core, oxidizable sulfide linkage, and hydrolyzable benzamide also suit it for synthetic methodology studies. Do not select based on documented differentiation—none exists. Select it when freedom from pre-existing SAR bias is the strategic priority.

Molecular Formula C24H21ClN2OS
Molecular Weight 420.96
CAS No. 532969-52-1
Cat. No. B2903831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
CAS532969-52-1
Molecular FormulaC24H21ClN2OS
Molecular Weight420.96
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H21ClN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28)
InChIKeyXPYXFTQUNILEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

532969-52-1 Procurement: Indole-Benzamide Compound with No Documented Biological Profile


N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS 532969-52-1, molecular formula C24H21ClN2OS, molecular weight 420.96 g/mol) is a synthetic indole derivative featuring a 4-chlorobenzyl sulfanyl substituent at the indole 3-position and a benzamide group linked via an N-ethyl spacer. Despite its presence in commercial chemical catalogs, exhaustive searching of authoritative public databases—including PubMed, PubChem, ChEMBL, BindingDB, DrugBank, Google Patents, and Google Scholar—returns no primary research articles, patents, or bioassay records containing quantitative biological activity data for this specific compound.

532969-52-1 Selection Risk: Substitution Requires Empirical Data That Does Not Exist


For compounds within the 3-sulfanyl-indole benzamide chemotype, small structural modifications—such as the position of the chlorine substituent (4-chlorobenzyl vs. 2-chlorobenzyl vs. 3,4-dichlorobenzyl) or the nature of the benzamide moiety (benzamide vs. 4-chlorobenzamide vs. 2-methoxybenzamide)—can produce dramatic differences in target binding, selectivity, and ADME properties. Standard practice in medicinal chemistry demonstrates that such analogs are not interchangeable without empirical justification. However, for CAS 532969-52-1, no such empirical data has been published, meaning any substitution would be entirely unsupported by evidence. This absence of data is the single most critical factor for procurement decisions: the compound cannot be selected on the basis of documented differentiation because no documentation exists.

532969-52-1 Quantitative Differentiator Analysis: No Empirical Data Available for Comparator-Based Assessment


Bioactivity Profile: 532969-52-1 Has No Reported Biological Activity in Any Public Database

A comprehensive search of the world's largest public bioactivity databases—PubChem BioAssay (over 1.5 million assays), ChEMBL (over 20 million bioactivity data points), and BindingDB—yields zero quantitative activity records for CAS 532969-52-1. By contrast, closely related analogs such as the 4-chlorobenzamide variant (CAS 532972-27-3) also lack published data. This universal absence of bioactivity data means no IC50, Ki, EC50, % inhibition, or any other quantitative activity metric is available for this compound against any target. This is a critical differentiator for procurement: the compound is effectively uncharacterized.

Drug Discovery Chemical Biology Screening Library Characterization

Patent Landscape: 532969-52-1 Is Not Claimed in Any Identified Patent Filing

A full-text search of Google Patents (covering over 120 million patent documents from 17 patent offices) using CAS 532969-52-1 and its systematic IUPAC name variants returns no patent documents in which this specific compound is claimed, exemplified, or described. This is in contrast to many structurally related indole-sulfanyl chemotypes that appear in patent filings from major pharmaceutical organizations (e.g., EP1 receptor antagonists, EZH2 inhibitors, kinase inhibitors). The absence of patent coverage may represent an advantage for certain industrial applications where freedom to operate is a procurement consideration, but it also signals a lack of demonstrated utility.

Intellectual Property Freedom to Operate Chemical Patent Analysis

Structural Analog Proliferation: The 4-Chlorobenzyl Indole Sulfanyl Series Contains Multiple Untested Members

Chemical catalog analysis reveals at least 6 structurally adjacent analogs within the 3-sulfanyl-indole-1-ethyl-benzamide series, including variations in the benzyl chloride position (4-Cl, 2-Cl, 3,4-diCl) and the terminal benzamide substituent (H, 4-Cl, 2-OCH3). All of these compounds share the same information deficiency: zero publicly available biological activity data. This pattern is consistent with a commercial screening library enumeration rather than a medicinal chemistry optimization campaign. For the scientific user, this means that 532969-52-1 cannot be prioritized over its catalog neighbors on the basis of published data, because none have any published data.

Medicinal Chemistry Structure-Activity Relationships Chemical Library Design

Physicochemical Properties: 532969-52-1 Satisfies Drug-Likeness Filters but Lacks Empirical ADME Data

Calculated physicochemical properties place 532969-52-1 within standard drug-likeness boundaries: molecular weight 420.96 g/mol (below 500 Da cutoff), cLogP estimated at 5.2-5.8 (borderline above Lipinski's 5.0), 2 hydrogen bond acceptors, 1 hydrogen bond donor, and topological polar surface area (TPSA) estimated at approximately 40-45 Ų (below 140 Ų cutoff). However, these are computationally predicted values, not empirically measured data. No experimental logP, solubility, metabolic stability, permeability, or plasma protein binding data have been published. In comparison, well-characterized clinical candidates typically have >10 experimental ADME parameters available. The absence of empirical ADME data means that even basic assessments of oral bioavailability or CNS penetration cannot be made with confidence.

ADME Prediction Drug-Likeness Physicochemical Profiling

532969-52-1 Application Scenarios Based on Current (Absent) Evidence


De Novo Primary Screening in Target-Based or Phenotypic Assays

The complete absence of bioactivity data makes 532969-52-1 suitable only as a 'blank slate' screening compound. Users who possess proprietary assay systems and wish to explore the 3-sulfanyl-indole chemotype without preconception may select this compound as a starting point. However, the lack of any preliminary activity data means the probability of observing activity is no higher than that of a random screening library member. All assay conditions, target selection, and hit confirmation strategies must be developed from scratch without guidance from published SAR.

Synthetic Chemistry Methodology Development and Derivatization

The compound's structural features—an indole core amenable to electrophilic substitution, a sulfide linkage susceptible to oxidation to sulfoxide/sulfone, and a benzamide group available for hydrolysis or coupling—make it a potentially useful substrate for synthetic methodology studies. Researchers developing new C-S bond formation reactions, indole functionalization protocols, or linker chemistry may employ 532969-52-1 as a model substrate. This application leverages its structural complexity without requiring biological activity data.

Negative Control or Inactive Comparator for Related Active Indole Series

If future studies reveal that a structurally related analog (e.g., from the same ChemDiv screening library) exhibits biological activity, 532969-52-1 could serve as a matched negative control, provided it is empirically confirmed to be inactive in the relevant assay. Its structural similarity (differing only in the benzamide substitution pattern relative to 4-chlorobenzamide variants) would allow SAR interpretation. However, this application is contingent on first establishing its inactivity through primary screening—a circular dependency that underscores the compound's current characterization deficit.

Computational Chemistry and In Silico Modeling Benchmarking

The absence of experimental binding data makes 532969-52-1 a suitable candidate for prospective computational predictions. Docking studies, molecular dynamics simulations, and machine learning-based activity predictions can be performed on this compound, and the predictions can later be compared to empirical results once assays are conducted. This 'prospective validation' use case is valuable for computational chemistry groups benchmarking new predictive methodologies, where the absence of prior data is an asset rather than a limitation.

Quote Request

Request a Quote for N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.